molecular formula C12H10BrN B3320770 2-(Bromomethyl)-5-phenylpyridine CAS No. 126268-58-4

2-(Bromomethyl)-5-phenylpyridine

Cat. No.: B3320770
CAS No.: 126268-58-4
M. Wt: 248.12 g/mol
InChI Key: ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-phenylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a bromomethyl group attached to the second carbon of the pyridine ring and a phenyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the bromination of 5-phenylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-phenylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 2-methyl-5-phenylpyridine.

Scientific Research Applications

2-(Bromomethyl)-5-phenylpyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of pyridine derivatives with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-phenylpyridine depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The phenyl group enhances the compound’s stability and can participate in π-π interactions, influencing its binding affinity in biological systems.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-phenylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen electronegativity.

    2-(Bromomethyl)-3-phenylpyridine: The bromomethyl group is attached to the third carbon instead of the second, leading to different chemical properties and reactivity.

    2-(Bromomethyl)-5-(4-methylphenyl)pyridine: The phenyl group is substituted with a methyl group, altering its steric and electronic properties.

Properties

IUPAC Name

2-(bromomethyl)-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-phenylpyridine (step 1) (169 mg) and N-bromosuccinimide (177 mg) in CCl4 (3 cc) was added benzoyl peroxide (25 mg) and the mixture irradiated with visible light for 5 hours under reflux. After removal of the solvent the residue was purified by chromatography to afford the title compound.
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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